Tetrafluoroisophthalic acid

Overview

Description

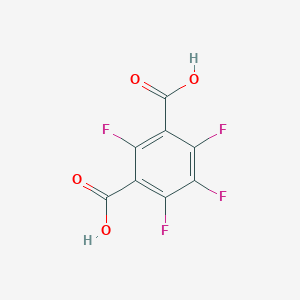

Tetrafluoroisophthalic acid, also known as 2,4,5,6-tetrafluoro-1,3-benzenedicarboxylic acid, is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with two carboxylic acid groups at the 1 and 3 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalic acid can be synthesized through several methods. One common approach involves the direct fluorination of isophthalic acid using elemental fluorine or fluorinating agents under controlled conditions. Another method includes the use of tetrafluorophthalic anhydride as a precursor, which undergoes hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoroisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrafluorophthalic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed:

Oxidation: Tetrafluorophthalic anhydride or tetrafluorophthalic acid.

Reduction: Tetrafluoroisophthalic alcohol or tetrafluoroisophthalic aldehyde.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Tetrafluoroisophthalic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of fluorinated polymers and coordination compounds.

Biology: Employed in the development of fluorinated biomolecules for studying enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for fluorinated pharmaceuticals.

Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and resins

Mechanism of Action

The mechanism of action of tetrafluoroisophthalic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and molecular recognition processes. The carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological targets, further influencing its biological activity .

Comparison with Similar Compounds

- Tetrafluoroterephthalic acid

- Tetrafluorophthalic acid

- 2,3,4,5-Tetrafluorobenzoic acid

- Terephthalic acid

Comparison: Tetrafluoroisophthalic acid is unique due to the specific positioning of its fluorine atoms and carboxylic acid groups. Compared to tetrafluoroterephthalic acid and tetrafluorophthalic acid, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications. The presence of four fluorine atoms enhances its thermal stability and resistance to degradation, distinguishing it from non-fluorinated analogs like terephthalic acid .

Biological Activity

Tetrafluoroisophthalic acid (TFIPA), with the molecular formula C8H2F4O4, is a fluorinated derivative of isophthalic acid. Its unique chemical structure, characterized by the presence of four fluorine atoms, imparts distinct physical and chemical properties that have implications for its biological activity. This article delves into the biological activities associated with TFIPA, supported by relevant data tables, case studies, and research findings.

TFIPA is notable for its high stability and resistance to various chemical environments due to the electronegative fluorine atoms. These properties make it an interesting candidate for applications in materials science and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H2F4O4 |

| Molecular Weight | 238.09 g/mol |

| Purity | ≥97% |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of TFIPA has been investigated primarily in the context of its interactions with biological molecules and potential therapeutic applications. Research indicates that fluorinated compounds can exhibit altered biological behavior compared to their non-fluorinated counterparts.

1. Interaction with Protein Kinase C (PKC)

A study focused on isophthalic acid derivatives, including TFIPA, explored their ability to interact with the C1 domain of PKC, a crucial enzyme in signal transduction pathways involved in cancer and other diseases. The results demonstrated that certain derivatives could displace radiolabeled phorbol esters from PKC at inhibition constants (K(i)) ranging from 200-900 nM. This suggests that TFIPA and its derivatives may serve as potential ligands for PKC modulation .

2. Immunological Effects

Research on the immunological impacts of fluorinated compounds indicates that exposure to high levels of fluoride can alter immune responses. In a study involving broilers fed diets supplemented with sodium fluoride, it was observed that higher fluorine levels led to a significant decrease in IgA+ B cell populations and immunoglobulin contents (IgA, IgG, IgM) in cecal tonsils. This finding highlights the potential immunosuppressive effects of fluorinated compounds like TFIPA when present in biological systems .

Case Study 1: Fluorinated Compounds in Agriculture

A study examined the effects of dietary fluorine on poultry health, specifically focusing on immune function. The results showed that increased fluoride levels negatively impacted the local mucosal immune function in broilers, suggesting that compounds like TFIPA could have similar effects due to their high fluorine content .

Another investigation into fluorinated organic compounds revealed that their electrochemical behavior could be significantly different from non-fluorinated analogs. The study demonstrated that fluorination alters electron transfer kinetics, which could have implications for biosensors and other biochemical applications .

Research Findings

Recent findings emphasize the need for further exploration into the biological activities of TFIPA:

- Cytotoxicity : Preliminary studies indicate varying degrees of cytotoxicity associated with different fluorinated compounds, necessitating detailed toxicity assessments for TFIPA.

- Therapeutic Potential : Given its interaction with PKC, TFIPA may be explored as a scaffold for developing novel therapeutic agents targeting cancer pathways.

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304994 | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-39-9 | |

| Record name | 1551-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of incorporating tetrafluoroisophthalic acid (H2TFIPA) into liquid crystalline polymers?

A1: Introducing H2TFIPA into wholly aromatic liquid crystalline copolyesters can significantly influence their properties. For instance, the presence of meta-linkages in H2TFIPA contributes to the formation of kinks in the polymer chains. This structural characteristic affects the liquid crystallinity, disclination strength, and even the ability to decorate surface microcracks. []

Q2: How does the choice of metal ion influence the structure of metal-organic frameworks (MOFs) constructed using H2TFIPA?

A2: The choice of metal ion plays a crucial role in dictating the final topology of H2TFIPA-based MOFs. Research has shown that using gadolinium(III) ions with H2TFIPA can lead to the formation of either a 12-connected fcu-MOF or a 6-connected pcu-MOF. The specific topology obtained is influenced by the selection of auxiliary ligands used during the synthesis. []

Q3: Can H2TFIPA be used to synthesize coordination polymers with interesting luminescent properties?

A3: Yes, H2TFIPA has been successfully employed in the construction of luminescent lead(II) coordination polymers. By varying the N-donor auxiliary ligands used during synthesis, researchers can control the dimensionality (2D or 3D) of the resulting networks and tune their photoluminescent properties. []

Q4: What are the advantages of mechanochemical synthesis for preparing coordination polymers containing H2TFIPA?

A4: Mechanochemical synthesis has proven to be an efficient route for preparing coordination polymers incorporating H2TFIPA. This method, involving the milling of alkaline earth metal hydroxides with H2TFIPA, offers several advantages, including shorter reaction times, reduced solvent consumption, and potentially improved product purity. []

Q5: Is there a way to introduce deuterium atoms specifically into the [2.2]metacyclophane structure using H2TFIPA as a starting material?

A5: Yes, researchers have successfully synthesized [4,5,6,8-2H4][2.2]metacyclophane using a multi-step synthetic route that begins with 2,4,5,6-tetrafluoroisophthalic acid. The use of deuterated reagents at specific steps allows for the targeted incorporation of deuterium atoms into the final [2.2]metacyclophane structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.